4-Chloro-2-(difluoromethyl)benzoicacid
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Overview
Description
4-Chloro-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF2O2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative undergoes chlorination and subsequent difluoromethylation under controlled conditions .
Industrial Production Methods: Industrial production of 4-Chloro-2-(difluoromethyl)benzoic acid often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar in structure but with only one fluorine atom.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Comparison: 4-Chloro-2-(difluoromethyl)benzoic acid is unique due to the presence of both chlorine and difluoromethyl groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H5ClF2O2 |
---|---|
Molecular Weight |
206.57 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-1-2-5(8(12)13)6(3-4)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
MIUSIKIQFDFKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
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